molecular formula C7H13F2NO B1478383 2-(Ethoxymethyl)-4,4-difluoropyrrolidine CAS No. 2091562-96-6

2-(Ethoxymethyl)-4,4-difluoropyrrolidine

Cat. No.: B1478383
CAS No.: 2091562-96-6
M. Wt: 165.18 g/mol
InChI Key: BMGJRXDQOCIKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethoxymethyl)-4,4-difluoropyrrolidine is a chiral pyrrolidine derivative intended for research use as a key synthetic intermediate and building block in medicinal chemistry. Incorporating 4,4-difluoropyrrolidine scaffolds is a established strategy in drug discovery, as the gem-difluoro moiety can significantly influence a molecule's potency, metabolic stability, and physicochemical properties . The 2-ethoxymethyl substituent on this scaffold provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize compound properties. Compounds featuring the 4,4-difluoropyrrolidine structure are of high interest in the development of central nervous system (CNS) active agents and other therapeutic candidates, serving as valuable tools for investigating novel biological targets . This compound is supplied as a "For Research Use Only" (RUO) product and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(ethoxymethyl)-4,4-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c1-2-11-4-6-3-7(8,9)5-10-6/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGJRXDQOCIKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Ethoxymethyl)-4,4-difluoropyrrolidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the pyrrolidine class, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to a range of biological effects. The exact mechanisms are still under investigation, but it is believed that the compound may function as a modulator of cholinergic pathways, similar to other muscarinic receptor agonists .

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Cognitive Enhancement : Preliminary studies suggest that compounds in this class may improve cognitive functions by acting on muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4 subtypes. This action could potentially benefit conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling .
  • Antipsychotic-like Effects : In animal models, similar compounds have shown the ability to reverse dopamine-mediated behaviors, indicating potential antipsychotic properties. For instance, the compound's ability to inhibit hyperactivity induced by amphetamines has been documented .
  • Cholinergic Modulation : The compound may also play a role in modulating cholinergic activity, which is significant in treating cognitive deficits associated with various neurological disorders .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Animal Model Studies : In a study assessing cognitive function, administration of 30 mg/kg of a related compound produced effects comparable to those achieved with donepezil (a well-known acetylcholinesterase inhibitor) in reversing scopolamine-induced amnesia .
  • Behavioral Assessments : Another study reported that this class of compounds could significantly reduce hyperlocomotion in rats induced by dopamine agonists, suggesting potential use in managing psychotic symptoms .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cognitive EnhancementModulation of mAChRs leading to improved cognitive function
Antipsychotic-like EffectsReversal of dopamine-mediated hyperactivity in animal models
Cholinergic ModulationPotential benefits for cognitive deficits in neurological disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Ethoxymethyl)-4,4-difluoropyrrolidine can be contextualized by comparing it to related pyrrolidine derivatives:

Structural Analogues

2-(Hydroxymethyl)-4,4-difluoropyrrolidine hydrochloride

  • Substituent : Hydroxymethyl (alcohol) at C2.
  • Key Differences : The hydroxymethyl group increases polarity and water solubility, especially as a hydrochloride salt. This contrasts with the ethoxymethyl ether, which improves organic-phase solubility.
  • Applications : Used in pharmaceutical synthesis (e.g., as a chiral building block) due to its ionic character .

Bis(trifluoromethyl)phenyl-Substituted Derivatives

  • Example : (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)-...)-4,4-difluoropyrrolidine.
  • Key Differences : Bulky, electron-withdrawing aryl groups enhance steric and electronic effects, critical for enantioselective catalysis. These groups reduce solubility in polar solvents but improve chiral induction in photoredox reactions .

Boc-Protected Aminomethyl Derivatives Example: (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine. Key Differences: The Boc-protected amine introduces a sterically hindered, non-reactive nitrogen, ideal for intermediate storage or stepwise synthesis. The ethoxymethyl group lacks this protective capability but offers simpler deprotection pathways .

Methoxymethyl-Substituted Analogues Example: 2-(Methoxymethyl)pyrrolidin-1-yl derivatives.

Physicochemical Properties

Property This compound 2-(Hydroxymethyl)-4,4-difluoropyrrolidine HCl Bis(trifluoromethyl)phenyl Derivatives Boc-Aminomethyl Derivatives
Solubility Moderate in organic solvents High in water (ionic form) Low in polar solvents Moderate in DCM/THF
Polarity Low (ether group) High (ionic) Very low (fluorinated aryl) Moderate (Boc group)
Steric Bulk Moderate Low Very high High

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Derivatives

Compound Name Molecular Formula Melting Point (°C) Key Reactivity Notable Applications Reference
This compound C₇H₁₃F₂NO Not reported Ether cleavage under strong acids Hypothetical intermediate
2-(Hydroxymethyl)-4,4-difluoropyrrolidine·HCl C₅H₉F₂NO·HCl >200 (decomposes) Salt formation, nucleophilic substitution API precursor
(S)-Bis(trifluoromethyl)phenyl derivative C₂₉H₂₄F₁₄NO₃Si 120–125 Enantioselective α-C–H functionalization Asymmetric catalysis
(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine C₁₁H₂₀F₂N₂O₂ 85–90 Deprotection to free amine Drug intermediate

Preparation Methods

Difluoropyrrolidine Core Formation and Functionalization

One common approach involves starting with a 4,4-difluoropyrrolidine derivative, such as (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride, which can be further functionalized. For example, amidation reactions using coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC.HCl), 4-dimethylaminopyridine (DMAP), and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) at room temperature have been reported to achieve functionalization at the 2-position with moderate yields (~21%).

Example Reaction Conditions:

Reagents & Catalysts Solvent Temperature Time Yield
EDC.HCl, DMAP, HOBt, Triethylamine DMF 20 °C Overnight 21%

Procedure Summary:

  • Stir (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride with the carboxylic acid derivative, EDC.HCl, HOBt, DMAP, and triethylamine in DMF.
  • Monitor reaction by TLC and LCMS.
  • Workup involves aqueous extraction, drying, and purification by flash chromatography to isolate the product.

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent at the 2-position is generally introduced via alkylation or nucleophilic substitution reactions. While direct literature on the exact preparation of this compound is limited, analogous methods suggest the use of ethoxymethyl halides or related electrophiles reacting with pyrrolidine intermediates under basic conditions.

Protection and Deprotection Strategies

Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to protect amino or hydroxyl functionalities during multi-step syntheses. For example, Boc protection of pyrrolidine derivatives is efficiently carried out using di-tert-butyl dicarbonate in the presence of triethylamine and DMAP in solvents like dichloromethane or acetone-water mixtures, achieving yields up to 100%.

Protecting Agent Base Solvent Temperature Yield
Di-tert-butyl dicarbonate (Boc2O) Triethylamine, DMAP Acetone/Water or DCM RT or 0 °C to RT 88-100%

Data Table Summarizing Key Preparation Methods

Step Reagents & Catalysts Solvent Conditions Yield (%) Notes
Amidation of difluoropyrrolidine EDC.HCl, HOBt, DMAP, Triethylamine DMF 20 °C, overnight 21 Purification by flash chromatography
Boc Protection of pyrrolidine Di-tert-butyl dicarbonate, Triethylamine, DMAP Acetone/Water or DCM RT or 0 °C to RT 88-100 Efficient protection step for amino groups
Alkylation to introduce ethoxymethyl Ethoxymethyl halide (inferred) Organic base (e.g., NaH or K2CO3) Reflux or RT (inferred) Not specified Typical method for ethoxymethyl installation (inferred)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethoxymethyl)-4,4-difluoropyrrolidine
Reactant of Route 2
2-(Ethoxymethyl)-4,4-difluoropyrrolidine

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